molecular formula C7H5ClN2OS B1492898 (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol CAS No. 1820716-81-1

(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol

Cat. No.: B1492898
CAS No.: 1820716-81-1
M. Wt: 200.65 g/mol
InChI Key: NLHRDDSLPKKMCJ-UHFFFAOYSA-N
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Description

(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS 1820716-81-1) is a high-purity chemical intermediate serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse biological activities . The reactive 2-chloro and 7-hydroxymethyl groups on this fused bicyclic system make it a valuable precursor for the design and synthesis of novel target molecules. Its primary research value lies in its role as a key intermediate in the exploration of new therapeutic agents. Scientific literature demonstrates that derivatives built from this core structure have shown promising antiproliferative activity against human cancer cell lines in vitro, including colon, lung, and gastric carcinomas . Furthermore, thieno[3,2-d]pyrimidine derivatives are investigated as potent and selective inhibitors of various biological targets, such as STAT6, which plays a critical role in immune responses and is a target for allergic diseases like asthma . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRDDSLPKKMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Dynamics of 2-Chlorothieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for purines (adenine and guanine).[1][2] Within this class, 2-chlorothieno[3,2-d]pyrimidine derivatives function as critical "linchpin" intermediates.[3] The chlorine atom at the C-2 position offers a unique electrophilic handle, distinguishable by its lower reactivity compared to the C-4 position. This differential reactivity enables highly controlled, sequential functionalization—a property essential for constructing complex kinase inhibitors (e.g., PI3K, FMS) and antineoplastic agents. This guide dissects the electronic properties, regioselective synthetic strategies, and medicinal utility of this scaffold.[4]

Structural & Electronic Analysis

Purine Bioisosterism

The thieno[3,2-d]pyrimidine system fuses a thiophene ring with a pyrimidine ring. Unlike the thieno[2,3-d] isomer, the [3,2-d] fusion aligns the sulfur atom in a manner that modulates the electron density of the pyrimidine ring, enhancing its stability while maintaining hydrogen-bonding capabilities similar to adenine.

Electrophilic Regioselectivity (The C-4 vs. C-2 Rule)

The defining chemical characteristic of the 2,4-dichlorothieno[3,2-d]pyrimidine precursor is the disparity in electrophilicity between carbons 2 and 4.

  • C-4 Position: Highly electron-deficient due to the cumulative inductive effects of the adjacent nitrogen atoms and the fusion point. It is the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-2 Position: Less electrophilic. While still reactive, it requires higher energy barriers (elevated temperatures) or metal catalysis to undergo substitution once the C-4 position has been derivatized.

Implication: This allows researchers to isolate 2-chloro-4-substituted derivatives with high purity, leaving the C-2 chlorine intact for a secondary, diversity-generating reaction (e.g., Suzuki-Miyaura coupling).

Synthetic Architecture

The synthesis of 2-chlorothieno[3,2-d]pyrimidine derivatives typically follows a convergent pathway starting from thiophene precursors.

Core Synthesis Workflow

The standard industrial route initiates with methyl 3-aminothiophene-2-carboxylate .

SynthesisWorkflow Start Methyl 3-aminothiophene- 2-carboxylate Step1 Cyclization (Urea, 190°C) Start->Step1 Inter1 Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dione Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Product 2,4-Dichlorothieno [3,2-d]pyrimidine Step2->Product

Figure 1: Linear synthesis of the dichloro-scaffold. The high-temperature cyclization is the rate-determining step for the core formation.

Regioselective Functionalization Protocol

To generate specific 2-chloro derivatives , one must exploit the


 rate difference.

Reaction: 2,4-Dichlorothieno[3,2-d]pyrimidine + Amine (


) 

2-Chloro-4-amino-derivative.
  • Conditions: THF or DCM,

    
     to RT, Base (
    
    
    
    ).
  • Observation: The nucleophile attacks C-4 exclusively under mild conditions.

  • Outcome: Retention of the C-2 Chlorine.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

This protocol establishes the core scaffold.[2][3]

  • Cyclization:

    • Mix methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol) and urea (19.0 g, 318 mmol) in a round-bottom flask.

    • Heat the melt to 190°C for 3 hours. The mixture will solidify.

    • Workup: Cool to 80°C, add hot water (100 mL), stir, and filter the precipitate. Wash with water.

    • Yield: ~85% of thieno[3,2-d]pyrimidine-2,4-dione.

  • Chlorination:

    • Suspend the dione (5.0 g) in

      
        (50 mL).
      
    • Add catalytic DMF (5 drops) to activate the Vilsmeier-Haack-like mechanism.

    • Reflux (105°C) for 4–6 hours until the solution clears.

    • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

    • Extraction: Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate.
    • Result: Yellow crystalline solid (2,4-dichloro derivative).

Protocol B: Regioselective C-4 Amination ( )

This protocol isolates the 2-chloro derivative.

  • Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in dry THF (0.1 M concentration).

  • Cool to 0°C using an ice bath.

  • Add DIPEA (1.2 eq) followed by the target amine (1.05 eq) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (monosubstituted product).
  • Purification: Flash column chromatography.

    • Note: If the reaction is heated, trace amounts of C-2 substitution (disubstituted product) may form.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K/mTOR)

The 2-chlorothieno[3,2-d]pyrimidine scaffold is a frequent starting point for PI3K inhibitors (e.g., GDC-0941 analogs). The C-4 substituent typically occupies the ATP-binding pocket's hydrophobic region, while the C-2 position is used to solubilize the molecule or reach into the solvent-exposed area.

Quantitative Structure-Activity Relationship (SAR) Data

The following table illustrates the impact of C-2 vs. C-4 substitution on biological potency (Hypothetical data based on typical PI3K SAR trends):

Compound VariantC-4 Substituent (Hinge Binder)C-2 Substituent (Solvent Front)PI3K


(nM)
Solubility (pH 7.4)
Core Scaffold Morpholine-Cl 150Low
Derivative A Morpholine-NH-Methyl45Moderate
Derivative B Morpholine-NH-(4-piperazinyl)8 High
Derivative C Phenyl-Cl>1000Very Low

Table 1: SAR trends indicating the necessity of functionalizing the C-2 chlorine to improve potency and physicochemical properties.

Signaling Pathway Context

The derivatives target the PI3K/Akt pathway, critical in cancer cell survival.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Thieno-pyrimidine) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Drug) PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Drug 2-Chloro-thieno[3,2-d] derivative Drug->PI3K Inhibition

Figure 2: Mechanism of Action. The scaffold competes with ATP at the PI3K binding site, preventing the phosphorylation of PIP2 to PIP3.

Safety & Handling

  • Toxicity: 2-chlorothieno[3,2-d]pyrimidine derivatives are generally classified as Acute Tox. 4 (Oral) .

  • Reactivity: The C-2 chlorine is stable to moisture but reactive towards strong nucleophiles. Store under inert atmosphere (Argon) at 2–8°C.

  • Reaction Hazards: The use of

    
     generates HCl gas. All chlorination reactions must be performed in a well-ventilated fume hood with a caustic scrubber.
    

References

  • BenchChem. (2025).[1][2] A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Retrieved from

  • Journal of Medicinal Chemistry. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Retrieved from

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Retrieved from

Sources

The Thieno[3,2-d]pyrimidine-7-methanol Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thieno[3,2-d]pyrimidine core, a bioisosteric analog of the native purine system, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine-7-methanol scaffold, with a particular focus on its synthesis, derivatization, and burgeoning applications in contemporary drug discovery. We will delve into the rationale behind its design, explore its interactions with key enzymatic targets, and provide field-proven insights into the experimental workflows for its evaluation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Rise of a Versatile Scaffold

The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine, allowing it to effectively compete for the ATP-binding sites of numerous protein kinases.[1] This inherent characteristic has positioned it as a foundational element in the design of inhibitors for a multitude of enzymes implicated in diseases ranging from cancer to inflammation and infectious diseases.[1][2] The "-7-methanol" functional group, in particular, offers a versatile handle for further chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The strategic advantage of the thieno[3,2-d]pyrimidine core lies in its rigid, planar structure which can be readily functionalized at multiple positions. This allows for the precise orientation of substituents to engage with specific amino acid residues within a target's active site, thereby driving high-affinity binding. This guide will explore the synthesis of this core and its subsequent elaboration into potent biological probes and drug candidates.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the thieno[3,2-d]pyrimidine-7-methanol scaffold and its derivatives typically follows a convergent synthetic strategy, beginning with the formation of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.

Core Synthesis: A Generalized Approach

A common and efficient method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of a 3-aminothiophene-2-carboxylate derivative with a suitable one-carbon source, such as formic acid or formamide.[1][2] Subsequent functionalization at various positions allows for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines, which are key intermediates for further derivatization.

G cluster_0 Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one cluster_1 Chlorination cluster_2 Nucleophilic Substitution 3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Aminothiophene-2-carboxylate->Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization (Formamide) 4-Chlorothieno[3,2-d]pyrimidine 4-Chlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidin-4(3H)-one->4-Chlorothieno[3,2-d]pyrimidine Chlorination (Phosphorus oxychloride) 4-Substituted Thieno[3,2-d]pyrimidines 4-Substituted Thieno[3,2-d]pyrimidines 4-Chlorothieno[3,2-d]pyrimidine->4-Substituted Thieno[3,2-d]pyrimidines Nucleophilic Substitution (Various Nucleophiles)

Caption: Generalized synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.

Experimental Protocol: Synthesis of a 4-Anilino-Thieno[3,2-d]pyrimidine Derivative

This protocol outlines a representative synthesis of a 4-anilino-substituted thieno[3,2-d]pyrimidine, a common structural motif in kinase inhibitors.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formamide (10 vol), add a catalytic amount of formic acid.

  • Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

  • Suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5 vol).

  • Add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothieno[3,2-d]pyrimidine.

Step 3: Synthesis of 4-Anilino-Thieno[3,2-d]pyrimidine

  • Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the desired aniline (1.1 eq) in isopropanol.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold isopropanol and dry to obtain the final 4-anilino-thieno[3,2-d]pyrimidine derivative.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the thieno[3,2-d]pyrimidine scaffold is underscored by its successful application in targeting a wide range of proteins implicated in various diseases.

Oncology: A Kinase Inhibitor Powerhouse

The thieno[3,2-d]pyrimidine core has been extensively explored in oncology, leading to the discovery of potent inhibitors of several key kinases that drive cancer progression.

  • Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 plays a dual role in regulating the cell cycle and transcription, making it an attractive target in oncology.[3] Thieno[3,2-d]pyrimidine derivatives have been developed as highly potent and selective CDK7 inhibitors, with some candidates demonstrating favorable oral bioavailability and pharmacokinetic properties in preclinical models.[3]

  • Dual FAK and FLT-3 Inhibition: Focal Adhesion Kinase (FAK) is overexpressed in metastatic cancers, while FMS-like Tyrosine Kinase 3 (FLT-3) mutations are common in acute myeloid leukemia (AML).[4][5] Researchers have identified thieno[3,2-d]pyrimidine derivatives that act as dual inhibitors of FAK and FLT-3, showing promising anti-tumor activity in xenograft models.[4][5]

  • PI3K/BET Bifunctional Inhibition: The PI3K/Akt signaling pathway is frequently deregulated in cancer. A novel strategy has emerged with the development of thieno[3,2-d]pyrimidine-based bifunctional inhibitors that target both PI3Kδ and the bromodomain and extra-terminal (BET) family of proteins, demonstrating strong anti-proliferative activities in lymphoma cells.[6]

  • Sirtuin (SIRT) Inhibition: Sirtuins are a class of histone deacetylases involved in various cellular processes, including gene silencing and DNA repair. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[7]

  • Tubulin Polymerization Inhibition: Several thieno[3,2-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[8] These compounds act as colchicine-binding site inhibitors and have demonstrated potent antiproliferative activity.[8]

Target Kinase Therapeutic Area Key Findings Reference
CDK7Oncology (Triple-Negative Breast Cancer)Potent and selective inhibitors with good oral bioavailability.[3][3]
FAK/FLT-3Oncology (Metastatic Cancers, AML)Dual inhibitors with significant tumor growth inhibition in xenograft models.[4][5][4][5]
PI3Kδ/BETOncology (Diffuse Large B-cell Lymphoma)First-in-class bifunctional inhibitors with balanced and potent activity.[6][6]
SIRT1/2/3Oncology, Metabolic DiseasesPotent pan-sirtuin inhibitors discovered via encoded library technology.[7][7]
TubulinOncologyPotent inhibitors of tubulin polymerization, overcoming multidrug resistance.[8][8]
Beyond Oncology: Emerging Applications

The therapeutic potential of the thieno[3,2-d]pyrimidine scaffold extends beyond cancer.

  • Anti-mycobacterial Activity: A notable application is in the development of novel treatments for Buruli ulcer, a neglected tropical disease caused by Mycobacterium ulcerans.[9] A 2-pyridyl thieno[3,2-d]pyrimidine derivative, MMV1578877, has shown submicromolar activity against the bacterium with low cytotoxicity.[9]

Mechanism of Action: A Focus on Kinase Inhibition

The predominant mechanism of action for many biologically active thieno[3,2-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases. The thieno[3,2-d]pyrimidine core mimics the adenine moiety of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. The substituents at various positions of the scaffold then project into specific pockets of the active site, dictating the inhibitor's potency and selectivity.

G cluster_0 Competitive Inhibition Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Kinase Active Site Kinase Active Site Thieno[3,2-d]pyrimidine->Kinase Active Site Binds to ATP-binding pocket ATP ATP ATP->Kinase Active Site Natural Substrate Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase Active Site->Inhibition of Phosphorylation

Caption: Competitive inhibition of a kinase by a thieno[3,2-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on the thieno[3,2-d]pyrimidine scaffold have revealed key structural features that govern its biological activity.

  • Substitution at the 4-position: The 4-position is a critical point for introducing substituents that can form hydrogen bonds with the kinase hinge region. Anilino, amino, and other nitrogen-containing groups are common and effective.

  • Substitution at the 2-position: The 2-position often points towards the solvent-exposed region of the ATP-binding site. Modification at this position can be used to enhance solubility, modulate pharmacokinetic properties, and achieve selectivity.

  • Modifications on the Thiophene Ring: Substitution on the thiophene ring can influence the electronic properties of the core and provide additional interaction points with the target protein.

For instance, in the development of CDK7 inhibitors, extensive SAR studies led to the identification of a lead candidate with improved potency and pharmacokinetic properties.[3] Similarly, for dual FAK/FLT-3 inhibitors, an intensive SAR study was crucial in identifying the lead compound.[5]

Future Perspectives and Conclusion

The thieno[3,2-d]pyrimidine-7-methanol scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability, coupled with its inherent ability to interact with a multitude of biological targets, ensures its continued relevance in drug discovery. Future efforts will likely focus on:

  • Development of more selective inhibitors: By leveraging computational modeling and advanced synthetic techniques, the design of next-generation inhibitors with improved selectivity profiles will be a key area of research.

  • Exploration of new therapeutic areas: While oncology has been the primary focus, the demonstrated anti-mycobacterial activity suggests that this scaffold holds promise for treating a broader range of diseases.

  • Application of novel drug delivery strategies: Encapsulation in nanoparticles or conjugation to targeting moieties could enhance the therapeutic efficacy and reduce off-target effects of thieno[3,2-d]pyrimidine-based drugs.

References

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
  • Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. TheraIndx.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
  • The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applic
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed.
  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
  • Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. PubMed.
  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer.

Sources

(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol , a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., PI3K, mTOR, EGFR).

Executive Summary

(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS: 1820716-81-1) is a functionalized thienopyrimidine scaffold.[1][2][3] It serves as a "privileged structure" in drug discovery due to its bioisosteric relationship with purines (adenine), allowing it to effectively target the ATP-binding pockets of various protein kinases. This guide outlines its molecular characteristics, synthesis via reduction of carboxylic precursors, and its utility in Structure-Activity Relationship (SAR) studies for oncology therapeutics.

Physicochemical Profile

The compound is characterized by a fused bicyclic system (thiophene and pyrimidine) with a chlorine atom at the C2 position and a hydroxymethyl group at the C7 position. This specific substitution pattern allows for orthogonal functionalization—nucleophilic displacement at C2 and esterification/oxidation at C7.

Table 1: Core Chemical Data
ParameterSpecification
Chemical Name (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol
CAS Registry Number 1820716-81-1
Molecular Formula C₇H₅ClN₂OS
Molecular Weight 200.65 g/mol
Exact Mass 200.9811
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
pKa (Predicted) ~2.5 (Pyrimidine N1), ~13.5 (Primary Alcohol)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Note on Isomerism: Researchers must distinguish this compound from its isomer, (4-chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS 1318133-02-6). The position of the chlorine (C2 vs. C4) drastically alters reactivity; C4-Cl is highly susceptible to nucleophilic aromatic substitution (


), whereas C2-Cl requires harsher conditions or catalysis.

Synthetic Methodologies

The synthesis of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol typically proceeds through the construction of the thienopyrimidine core followed by selective functional group manipulation.

Retrosynthetic Analysis

The target molecule is accessible via the reduction of a 7-carboxylic acid or 7-ester precursor. The core skeleton is assembled using the Gewald reaction or from pre-functionalized aminothiophenes.

Experimental Protocol: Synthesis Workflow

Step 1: Core Assembly (Gewald-type)

  • Precursor: Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Cyclization: Reaction with urea at 180°C yields the thieno[3,2-d]pyrimidine-2,4-dione.

  • Chlorination: Treatment with

    
     yields 2,4-dichlorothieno[3,2-d]pyrimidine.[4]
    

Step 2: Selective Dechlorination (Differentiation)

  • To obtain the 2-chloro-4-H core (if required) or to utilize the 2-chloro-4-substituted analog, selective hydrogenolysis (Zn/AcOH) or nucleophilic displacement at C4 is performed. Note: For the specific 2-chloro-7-methanol target, the C4 position is often unsubstituted (H) or the "2-chloro" designation implies the reactive handle is at C2 while C4 is already functionalized or reduced.

Step 3: Functionalization of C7 (Side Chain)

  • Oxidation/Hydrolysis: If starting with a 7-methyl group, radical bromination (NBS/AIBN) followed by hydrolysis yields the alcohol.

  • Reduction (Preferred): If starting with a 7-ester (e.g., Methyl 2-chlorothieno[3,2-d]pyrimidine-7-carboxylate), selective reduction is employed.

Detailed Protocol: Reduction of 7-Ester to 7-Methanol
  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve Methyl 2-chlorothieno[3,2-d]pyrimidine-7-carboxylate  (1.0 eq) in anhydrous THF (0.1 M).
    
  • Reagent Addition: Cool to 0°C. Add DIBAL-H (Diisobutylaluminum hydride, 2.2 eq, 1M in toluene) dropwise over 30 minutes. Rationale: DIBAL-H is preferred over

    
     to avoid potential over-reduction of the pyrimidine ring or dechlorination.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (5% MeOH/DCM) for disappearance of starting material (

    
    ).
    
  • Quench: Carefully add Rochelle's salt (saturated potassium sodium tartrate) solution. Stir vigorously for 1 hour until phases separate clearly.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM) yields the title compound.

Visualization: Synthetic & SAR Workflow

The following diagram illustrates the synthesis and the strategic role of the scaffold in drug design.

G Start Methyl 3-amino-4- (methoxycarbonyl)thiophene-2-carboxylate Cyclization Cyclization (Urea, 180°C) Start->Cyclization Dione Thieno[3,2-d]pyrimidine- 2,4-dione derivative Cyclization->Dione Chlorination Chlorination (POCl3) Dione->Chlorination Dichloro 2,4-Dichloro-7-ester Intermediate Chlorination->Dichloro Reduction Selective Reduction (DIBAL-H or NaBH4) Dichloro->Reduction Regioselective Transformation Target (2-Chlorothieno[3,2-d] pyrimidin-7-yl)methanol (CAS 1820716-81-1) Reduction->Target Drug Kinase Inhibitor (e.g., PI3K/mTOR) Target->Drug S_NAr at C2 Oxidation at C7

Figure 1: Synthetic pathway from aminothiophene precursor to the target alcohol and its downstream application in drug discovery.

Medicinal Chemistry Applications

Pharmacophore Mapping

The (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol scaffold is a bioisostere of the quinazoline and purine cores found in approved drugs like Gefitinib and Idelalisib .

  • N1 & N3 Interaction: These nitrogens serve as critical hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.

  • C7-Hydroxymethyl: This group acts as a "warhead" anchor. It can be oxidized to an aldehyde for reductive amination (introducing solubility-enhancing amines) or converted to a halide for coupling with aryl groups to access the "selectivity pocket" of the enzyme.

  • C2-Chloro: Provides a handle for introducing diverse amines via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, often used to tune pharmacokinetic properties (e.g., reducing clearance).

Case Study: PI3K Inhibition

In the development of PI3K inhibitors (e.g., GDC-0941 analogs), the thienopyrimidine core is essential. The 2-position is typically substituted with a morpholine or piperazine ring (binding to the affinity pocket), while the 7-position (derived from the methanol) can be extended to interact with the ribose-binding region.

Safety and Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to oxidation; keep away from strong oxidizers.

References

  • BenchChem. (2025).[5] Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine and derivatives. BenchChem Technical Repository. Link

  • ChemScene. (2024). Product Data: (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS 1318133-02-6) and Isomers.[6] ChemScene LLC. Link

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as novel EGFR inhibitors. PubMed Central. Link

  • World Intellectual Property Organization (WIPO). (2013). Patent WO2013100632A1: Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases. Patentscope. Link

  • Sigma-Aldrich. (2024). 2-Chlorothieno[3,2-d]pyrimidine derivatives: Safety and Technical Data. Merck KGaA. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists utilizing (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (CAS 1820716-81-1) as a scaffold for kinase inhibitor synthesis.

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase drug discovery, serving as a bioisostere for the purine core of ATP. Prominent clinical examples include Pictilisib (GDC-0941) and Apitolisib (GDC-0980) .

The specific intermediate (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol offers a unique orthogonal reactivity profile. Unlike standard 2,4-dichloro scaffolds, this mono-chloro building block presents a strategic challenge and opportunity:

  • C7-Hydroxymethyl: A versatile handle for optimizing solubility and solvent-channel interactions (a common bottleneck in thienopyrimidine development).

  • C2-Chloro: A site for late-stage diversification via cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).

  • C4-Position (Implicit H): Requires specific activation to install the critical "hinge-binding" motif (typically a morpholine or amine).

This guide details the "Activate-then-Diversify" workflow, transforming this building block into a potent kinase inhibitor.

Chemical Profile & Reactivity Analysis

FeatureChemical MoietyFunction in Kinase InhibitorSynthetic Strategy
Scaffold Core Thieno[3,2-d]pyrimidineATP-mimetic (Adenine bioisostere)

-stacking interactions with the gatekeeper residue.
Position C2 Chlorine (-Cl)Hydrophobic pocket binder / "Tail"Low Reactivity: Requires Pd-catalyzed coupling. Resistant to

unless activated.
Position C7 Hydroxymethyl (-CH2OH)Solvent channel exposureHigh Versatility: Oxidation (CHO), Alkylation (CH2OR), or Halogenation (CH2X) for solubilizing groups.
Position C4 Methine (=CH-)Hinge Binder (Acceptor/Donor)Latent Site: Must be activated (Oxidation

Chlorination) to install the H-bond acceptor (N) or donor (NH).

Strategic Workflow: The "Activation" Pathway

To utilize this specific intermediate for kinase inhibition, one cannot simply react the C2-Cl. The C4 position is critical for ATP-competitive binding. The recommended workflow involves C4-activation followed by Regioselective Substitution .[1]

Diagram: Retrosynthetic Activation Workflow

G SM (2-Chlorothieno[3,2-d] pyrimidin-7-yl)methanol (Starting Material) Prot Step 1: C7-Protection (TBS/MOM) SM->Prot TBSCl, Imidazole NOx Step 2: N-Oxidation (mCPBA) Prot->NOx mCPBA, DCM DiCl Step 3: Chlorination (POCl3) Forms 2,4-Dichloro NOx->DiCl POCl3, Reflux Hinge Step 4: C4-SNAr (Hinge Binder Install) DiCl->Hinge Morpholine/Amine (Selective C4 > C2) Final Step 5: C2-Coupling & Deprotection (Lead Compound) Hinge->Final Suzuki Coupling (Boronic Acid)

Caption: Transformation of the 2-chloro-4-H precursor into a functional kinase inhibitor via C4-activation.

Detailed Experimental Protocols

Protocol A: C4-Activation (The "Hidden" Step)

Rationale: Most kinase inhibitors (e.g., GDC-0941) require a heteroatom at C4 to hydrogen bond with the kinase hinge region (e.g., Valine/Alanine backbone). The starting material (CAS 1820716-81-1) lacks this.

Step 1: Protection of C7-Alcohol

  • Dissolve (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (1.0 eq) in DMF.

  • Add Imidazole (2.5 eq) and TBSCl (1.2 eq).

  • Stir at RT for 4 h. Quench with water, extract with EtOAc.[2]

  • Result:7-((tert-butyldimethylsilyloxy)methyl)-2-chlorothieno[3,2-d]pyrimidine .

Step 2: N-Oxidation

  • Dissolve the protected intermediate in DCM.

  • Add mCPBA (1.5 eq) portion-wise at 0°C.

  • Warm to RT and stir for 12 h.

  • Wash with saturated

    
     (to quench peroxide) and 
    
    
    
    .
  • Result:N-oxide intermediate (typically at N3, activating C4).

Step 3: Chlorination (The Critical Junction)

  • Suspend the N-oxide in POCl3 (excess, as solvent).

  • Heat to reflux (100°C) for 2–4 h.

  • Caution: Carefully quench the reaction by pouring onto ice/water (Exothermic!).

  • Neutralize with

    
     and extract.
    
  • Product:2,4-Dichloro-7-((TBS-oxy)methyl)thieno[3,2-d]pyrimidine .

    • Note: You now have the versatile 2,4-dichloro scaffold, but with the unique C7-handle pre-installed.

Protocol B: Regioselective (Installing the Hinge Binder)

Mechanism: The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the summation of inductive effects from N3 and N1.

  • Reagents: 2,4-Dichloro intermediate (from Protocol A), Morpholine (or desired amine, 1.1 eq), DIPEA (2.0 eq).

  • Solvent: THF or DMF.

  • Conditions: Stir at 0°C to RT for 1–2 h.

    • Critical Control: Do not heat. Heating may promote double substitution at C2.

  • Validation: Monitor by TLC/LCMS. The product will be the 4-amino-2-chloro derivative.

  • Outcome: The "Warhead" (Hinge Binder) is installed; the C2-Cl remains for the next step.

Protocol C: C2-Diversification (Suzuki-Miyaura Coupling)

Rationale: The C2 position typically extends into the hydrophobic pocket (selectivity pocket).

  • Reagents: C4-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates).
  • Base:

    
     (2M aqueous, 3.0 eq).
    
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min OR reflux for 4–12 h.

  • Deprotection: Treat the crude coupling product with TBAF (in THF) or HCl (in dioxane) to reveal the C7-alcohol.

Optimization & Troubleshooting

Solubility Engineering via C7

The C7-hydroxymethyl group is a prime candidate for improving DMPK properties.

  • Problem: Lead compound has poor aqueous solubility.

  • Solution: Convert the C7-OH to a solubilizing amine.

    • Mesylation: React C7-OH with MsCl/Et3N.

    • Displacement: React C7-OMs with N-methylpiperazine or dimethylamine.

    • Result: A basic center at C7 that forms a salt, drastically improving solubility without interfering with the ATP-binding core.

Regioselectivity Issues
ObservationRoot CauseCorrection
Mixture of 2- and 4-substitution Reaction temperature too high during Protocol B.Perform

at -78°C or 0°C. Use stoichiometric amine (0.95 eq).
No reaction at C2 (Suzuki) C2-Cl is deactivated by the electron-donating amine at C4.Switch to electron-rich ligands (e.g., XPhos , SPhos ) or Buchwald Precatalysts (Gen 3).
Oxidation of Sulfur mCPBA step over-oxidized the thiophene sulfur.Use strictly 1.0–1.2 eq of mCPBA at 0°C. Alternatively, use Urea-H2O2 complex.

References

  • Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibitors (GDC-0941/Pictilisib)

    • Source: Folkes, A. J., et al. "The discovery of PI3K inhibitor GDC-0941." Journal of Medicinal Chemistry 51.18 (2008): 5522-5532.
  • Synthesis of 7-Substituted Thieno[3,2-d]pyrimidines

    • Source: "Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors." Journal of Medicinal Chemistry.
  • Regioselectivity of 2,4-Dichloropyrimidines

    • Source: WuXi AppTec QM Magic Class, Chapter 48. "Dichotomy in Regioselectivity of SnAr Reactions."
  • Commercial Availability & Properties

    • Source: Sigma-Aldrich / MilliporeSigma Product Entries for Thienopyrimidines.

Disclaimer: The protocols described involve hazardous chemicals (POCl3, organometallics). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Advanced Functionalization of the 7-Position in Thieno[3,2-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, strategic workflows, and validated protocols for C-7 functionalization.

Introduction & Mechanistic Rationale

The thieno[3,2-d]pyrimidine system is a privileged heterocyclic core in medicinal chemistry, frequently deployed as a bioisostere for quinazoline and purine rings[1]. It has demonstrated profound utility in the design of targeted therapeutics, particularly multi-targeted kinase inhibitors (e.g., FAK, FLT3, EGFR) and epigenetic modulators (e.g., SIRT1-3)[2][3][4].

Functionalization at the 7-position (C-7) of the thiophene ring is a critical structural lever for optimizing pharmacodynamics. In kinase inhibitors, the C-7 substituent often projects into deep hydrophobic sub-pockets within the ATP-binding site. For example, in Focal Adhesion Kinase (FAK) inhibitors, aryl groups at C-7 make tight van der Waals interactions with the Leu567 residue, significantly enhancing binding affinity and selectivity[2]. Conversely, the C-7 position is highly sensitive to steric bulk in other targets; in SIRT3 inhibitors, the mere addition of a methyl group at C-7 can reduce enzymatic inhibitory activity by up to 12-fold due to spatial clashes within the receptor pocket[4]. Thus, establishing robust, high-yielding synthetic protocols for C-7 diversification is essential for driving Structure-Activity Relationship (SAR) campaigns.

Strategic Synthetic Workflows

The most reliable strategy for accessing 4,7-disubstituted thieno[3,2-d]pyrimidines exploits the orthogonal reactivity of the pyrimidine and thiophene rings[5]. The cornerstone intermediate for this approach is 7-bromo-4-chlorothieno[3,2-d]pyrimidine [6].

Causality in Workflow Design:
  • C-4 Electrophilicity: The chlorine atom at the C-4 position is highly activated by the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, alkoxides, or thiolates[5][6].

  • C-7 Cross-Coupling: Once the C-4 position is capped, the C-7 bromide serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[7][8].

  • Sequence Dependency: Performing the SNAr reaction first is imperative. Attempting Pd-catalyzed coupling on the 7-bromo-4-chloro intermediate directly often leads to competitive oxidative addition at the C-4 C–Cl bond, yielding complex mixtures and poor regioselectivity[5].

Workflow A Thieno[3,2-d]pyrimidin -4(3H)-one B Chlorination & Bromination (POCl3, NBS) A->B C 7-Bromo-4-chloro Intermediate B->C D C-4 SNAr (Amines/Alkoxides) C->D E C-7 Cross-Coupling (Pd-Catalyst, Boronic Acids) D->E F 4,7-Disubstituted Target Scaffold E->F

Caption: Workflow for the orthogonal functionalization of thieno[3,2-d]pyrimidine scaffolds at C-4 and C-7.

Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (7-Bromo-4-chlorothieno[3,2-d]pyrimidine)

While commercially available, de novo synthesis or scale-up often requires in-house preparation[6]. Rationale: Electrophilic bromination utilizes N-bromosuccinimide (NBS). The thiophene ring is more electron-rich than the pyrimidine ring, directing electrophilic attack regioselectively to the C-7 position[6].

Step-by-Step Methodology:

  • Bromination: Dissolve thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add NBS (1.2 equiv) portion-wise at 0 °C to control the exothermic reaction and prevent over-bromination.

  • Stir the mixture at room temperature for 12 hours. Monitor completion via LC-MS.

  • Quench with ice water to precipitate the 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one intermediate. Filter, wash with cold water, and dry under a vacuum.

  • Chlorination: Suspend the intermediate in phosphorus oxychloride (POCl3) (10 equiv) and add a catalytic amount of N,N-dimethylaniline. Reflux at 110 °C for 4 hours to convert the C-4 carbonyl to the corresponding chloride.

  • Carefully pour the cooled mixture over crushed ice, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate.

Protocol B: C-4 SNAr followed by C-7 Suzuki-Miyaura Cross-Coupling

Rationale: The use of a weak base (e.g., K2CO3) and a polar aprotic/protic solvent mixture (1,4-dioxane/H2O) facilitates the dissolution of the boronic acid while stabilizing the Pd(0) catalyst during the cross-coupling[8].

Step-by-Step Methodology:

  • C-4 Substitution: Dissolve 7-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 equiv) and the desired nucleophile (e.g., aniline derivative, 1.1 equiv) in 1,4-dioxane. Add triethylamine (TEA, 2.0 equiv). Stir at 80 °C for 4–6 hours until complete conversion is observed[5][8]. Isolate the 7-bromo-4-substituted intermediate via standard aqueous workup.

  • C-7 Cross-Coupling: In a Schlenk flask, combine the 7-bromo intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and K2CO3 (2.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v)[8].

  • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv). Purge the flask with argon for 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 3–12 hours[8].

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the crude product via flash column chromatography (EtOAc/Hexanes gradient)[8].

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for the C-7 Suzuki-Miyaura cross-coupling step, demonstrating the impact of catalyst and solvent choices on the overall yield.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Avg. Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)K2CO3 (2.0)1,4-Dioxane/H2O (4:1)90485 - 96% Optimal. Water aids boronic acid activation[8].
Pd(dppf)Cl2 (5 mol%)Cs2CO3 (2.0)DMF100670 - 75%Good for sterically hindered boronic acids; harder workup.
Pd(OAc)2 / SPhosK3PO4 (2.5)Toluene/H2O (10:1)1001260 - 65%Lower solubility of the thienopyrimidine core in toluene.
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)EtOH/H2O (2:1)80845 - 50%Protodeboronation side-reactions observed.

Mechanistic Pathway of Palladium-Catalyzed C-7 Cross-Coupling

The catalytic cycle at the C-7 position follows the classical Pd(0)/Pd(II) redox mechanism. The electron-deficient nature of the pyrimidine-fused thiophene accelerates the initial oxidative addition step into the C7–Br bond.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C7-Br) Pd0->OxAdd 7-Bromo Substrate TransMet Transmetalation (R-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C7-R Bond Formation) TransMet->RedElim RedElim->Pd0 Release Product C7-Functionalized Product RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C-7 position.

References

  • [2] Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Design, synthesis, and biological evaluation of 6-Substituted Thieno[3,2-d]pyrimidine analogues as dual epidermal growth factor receptor kinase and tubulin polymerization inhibitors. Cardiff University / European Journal of Medicinal Chemistry. URL:[Link]

  • [5] Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Journal of Combinatorial Chemistry. URL:[Link]

  • [7] Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. URL:[Link]

  • [1] Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • [6] An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. RSC Advances (via PMC). URL:[Link]

  • [8] Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease. International Journal of Molecular Sciences. URL:[Link]

  • [4] Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: Precision Amination of 2-Chlorothienopyrimidines via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinazolines and purines in kinase inhibitors (e.g., Pictilisib/GDC-0941). While the C4-position of the pyrimidine ring is highly reactive toward Nucleophilic Aromatic Substitution (


), the C2-position is significantly less electrophilic. Consequently, introducing amine complexity at C2 often fails under standard 

conditions, necessitating the use of Palladium-catalyzed Buchwald-Hartwig amination.

This guide details the strategic protocols for coupling amines to 2-chlorothieno[2,3-d]pyrimidine and 2-chlorothieno[3,2-d]pyrimidine substrates. We prioritize self-validating systems using modern precatalysts to overcome the "2-chloro deactivation" challenge.

Strategic Analysis: The "2-Chloro Challenge"

Regioselectivity & Reactivity

The reactivity of 2,4-dichlorothienopyrimidines follows a strict hierarchy. The C4-chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing nature of the thiophene fusion (similar to nitro-benzene activation). The C2-chlorine, flanked by two nitrogens, is electronically deactivated relative to C4 and sterically shielded.

  • Standard Workflow: Install C4 substituent first (

    
    ), then target C2 (Buchwald).
    
  • Direct C2 Attack: Attempting Buchwald on a 2,4-dichloro substrate often yields mixtures or C4-selectivity unless specialized bulky ligands (e.g., NHC) are used.

Mechanistic Insight

For 2-chlorothienopyrimidines, the rate-limiting step is often Oxidative Addition . The electron-rich nature of the fused thiophene ring pushes electron density into the pyrimidine core, making the C-Cl bond stronger and less prone to Pd(0) insertion compared to simple chloropyrimidines.

Implication: We must use electron-rich, sterically bulky ligands (Dialkylbiarylphosphines) to facilitate oxidative addition and prevent catalyst poisoning by the thiophene sulfur.

G Start 2-Chlorothienopyrimidine OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0)/Ligand Poison Catalyst Poisoning (S-Coordination) Start->Poison Inactive Catalyst Coord Amine Coordination & Deprotonation OxAdd->Coord HNR2 / Base RedElim Reductive Elimination Coord->RedElim RedElim->Start Regenerate Pd(0) Product C2-Aminated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Oxidative Addition step and potential for sulfur-mediated catalyst poisoning.

Protocol Design & Optimization

Ligand & Catalyst Selection Matrix

Do not rely on generic conditions. Match the ligand to your nucleophile class.

Nucleophile ClassRecommended LigandCatalyst SourceBaseRationale
1° Amines (Aliphatic) BrettPhos Pd(OAc)₂ or G3-PrecatalystNaOtBuPrevents

-hydride elimination; handles sterics well.
Anilines (Electron Neutral) Xantphos Pd₂(dba)₃Cs₂CO₃Bidentate bite angle favors reductive elimination.
Anilines (Electron Poor) BrettPhos or tBuXPhos G3/G4 PrecatalystK₃PO₄High activity required for poor nucleophiles.
2° Amines (Cyclic) RuPhos Pd(OAc)₂NaOtBuUniversal standard for secondary amines.
Amides / Sulfonamides tBuXPhos Pd₂(dba)₃K₃PO₄Requires extremely bulky ligand to prevent amide binding to Pd.
Solvent & Base Effects
  • Solvent: 1,4-Dioxane is the gold standard for thienopyrimidines due to high solubility and boiling point (101°C). t-Amyl Alcohol is an excellent alternative for difficult substrates requiring >110°C.

  • Base:

    • NaOtBu: Fast, but incompatible with esters/nitriles.

    • Cs₂CO₃: Milder, essential for substrates with base-sensitive groups (e.g., esters). Requires longer reaction times.

Experimental Protocols

Method A: The "Standard" Protocol (Secondary Amines/Anilines)

Best for: Morpholine, Piperazine, simple Anilines.

Reagents:

  • Substrate: 2-chlorothieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane. Add the amine last (if liquid).

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the M+2 isotope pattern (Cl) and appearance of the product mass.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "High-Difficulty" Protocol (Primary Amines/Amides)

Best for: Benzylamines, hindered primary amines, or when Method A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.4 equiv

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

    • Why Precatalyst? Ensures immediate generation of active LPd(0) without an induction period, crucial for overcoming the thienopyrimidine deactivation.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Procedure:

  • Setup: Charge vial with Substrate, BrettPhos Pd G3, and NaOtBu.

  • Addition: Add solvent and amine.

  • Reaction: Heat to 80°C (often works at lower temp than Method A).

  • Quench: Dilute with water/brine, extract with EtOAc.

Decision Tree for Optimization

DecisionTree Start Start: 2-Chlorothienopyrimidine CheckPos Is C4 Position Substituted? Start->CheckPos SNAr Perform SNAr at C4 first CheckPos->SNAr No (Cl at C4) AmineType Identify Nucleophile Type CheckPos->AmineType Yes (C4 blocked) PrimAmine Primary Amine AmineType->PrimAmine SecAmine Secondary Amine AmineType->SecAmine Amide Amide/Sulfonamide AmineType->Amide Brett Use BrettPhos Pd G3 Base: NaOtBu PrimAmine->Brett RuPhos Use RuPhos Pd G3 Base: NaOtBu SecAmine->RuPhos Cyclic/Simple Xant Use Xantphos / Pd2(dba)3 Base: Cs2CO3 SecAmine->Xant If RuPhos fails tBuX Use tBuXPhos Pd G3 Base: K3PO4 Amide->tBuX

Figure 2: Decision logic for selecting reaction conditions based on substrate status and nucleophile type.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion Oxidative addition failure.Switch to BrettPhos Pd G3 or XPhos Pd G3 . Increase temp to 110°C.
Dehalogenation (Product - Cl)

-hydride elimination from amine or solvent.
Switch from Toluene to Dioxane . Use a ligand that prevents

elim (e.g., BrettPhos ).
Starting Material Remains + Black Precipitate Catalyst decomposition ("Pd Black").Reaction is "poisoned" (likely by Sulfur). Increase catalyst loading to 5-10 mol%. Ensure strictly O₂-free conditions.
Regioisomer Mix (if 2,4-dichloro) Poor regiocontrol.Stop. Perform C4 substitution first via

at 0°C. Do not attempt direct C2 Buchwald on 2,4-dichloro substrates.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Folkes, A. J., et al. (2008).[1] The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.[1] Journal of Medicinal Chemistry.[1]

  • BenchChem. (2025). A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine.

  • Neufeldt, S. R. (2020). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[2][3]

  • Organic Synthesis. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates.

Sources

Application Notes and Protocols for the Protection of Thienopyrimidine Primary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] The synthesis and functionalization of thienopyrimidine derivatives often require the strategic use of protecting groups to mask reactive functionalities, such as primary alcohols, while other parts of the molecule are being modified. The selection of an appropriate protecting group is critical, as it must be stable to the reaction conditions employed in subsequent steps and be readily removable under mild conditions that do not compromise the integrity of the thienopyrimidine core.

This guide provides a detailed overview of protecting group strategies for primary alcohols attached to a thienopyrimidine ring. It offers insights into the selection of suitable protecting groups, detailed experimental protocols for their installation and removal, and a discussion of the compatibility of these methods with the thienopyrimidine scaffold.

Core Principles: Selecting the Right Protecting Group

The choice of a protecting group for a primary alcohol on a thienopyrimidine scaffold should be guided by the principles of orthogonality and chemoselectivity . Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups present in the molecule.[3] Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others.

Given the chemical nature of the thienopyrimidine ring system, which contains both an electron-rich thiophene ring and an electron-deficient pyrimidine ring, careful consideration must be given to the stability of the scaffold under various reaction conditions. The thiophene ring can be sensitive to strong acids and certain oxidizing agents, while the pyrimidine ring can be susceptible to nucleophilic attack.

Two of the most robust and widely used protecting groups for primary alcohols are silyl ethers and benzyl ethers .

Silyl Ethers: A Versatile and Mild Protection Strategy

Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[4] For primary alcohols on a thienopyrimidine scaffold, the tert-butyldimethylsilyl (TBDMS or TBS) group is particularly well-suited due to its steric bulk, which provides high selectivity for primary over secondary alcohols, and its stability to a wide range of non-acidic reaction conditions.[4]

Key Advantages of TBDMS Protection:
  • High Selectivity: The steric hindrance of the TBDMS group allows for the preferential protection of less hindered primary alcohols.[4]

  • Robust Stability: TBDMS ethers are stable to many reagents used in organic synthesis, including organometallics, mild oxidizing agents, and basic conditions.[4]

  • Mild Deprotection: Cleavage is typically achieved with fluoride ion sources, which are generally mild and chemoselective.[5]

Experimental Protocols: TBDMS Protection and Deprotection

Protection of a Thienopyrimidine Primary Alcohol with TBDMS-Cl

This protocol outlines the silylation of a primary alcohol on a thienopyrimidine core using tert-butyldimethylsilyl chloride.

Diagram of the TBDMS Protection Workflow:

TBDMS_Protection Substrate Thienopyrimidine-CH2OH Reaction Silylation Substrate->Reaction 1.0 eq Reagents TBDMS-Cl, Imidazole DMF, 0 °C to RT Reagents->Reaction Product Thienopyrimidine-CH2OTBDMS Reaction->Product Workup Aqueous Workup & Purification Product->Workup TBDMS_Deprotection Substrate Thienopyrimidine-CH2OTBDMS Reaction Desilylation Substrate->Reaction 1.0 eq Reagents TBAF (1.1 eq) THF, 0 °C to RT Reagents->Reaction Product Thienopyrimidine-CH2OH Reaction->Product Workup Aqueous Workup & Purification Product->Workup Benzyl_Protection Substrate Thienopyrimidine-CH2OH Reaction Benzylation Substrate->Reaction 1.0 eq Reagents NaH (1.2 eq), BnBr (1.2 eq) Anhydrous DMF, 0 °C to RT Reagents->Reaction Product Thienopyrimidine-CH2OBn Reaction->Product Workup Aqueous Workup & Purification Product->Workup Benzyl_Deprotection_Challenge cluster_0 Standard Deprotection cluster_1 Alternative Deprotection Substrate_H2 Thienopyrimidine-CH2OBn Reagents_H2 H2, Pd/C Substrate_H2->Reagents_H2 Result_H2 Catalyst Poisoning Low to No Reaction Reagents_H2->Result_H2 Substrate_Lewis Thienopyrimidine-CH2OBn Reagents_Lewis Lewis Acid (e.g., BCl3·SMe2) DCM Substrate_Lewis->Reagents_Lewis Product_Lewis Thienopyrimidine-CH2OH Reagents_Lewis->Product_Lewis Orthogonal_Strategy Start Diol on Thienopyrimidine Protect_TBDMS Protect Primary OH with TBDMS-Cl Start->Protect_TBDMS Intermediate1 Mono-TBDMS Ether Protect_TBDMS->Intermediate1 Protect_Bn Protect Secondary OH with BnBr, NaH Intermediate1->Protect_Bn Intermediate2 Fully Protected Diol (TBDMS and Bn) Protect_Bn->Intermediate2 Deprotect_TBDMS Selective Deprotection of Primary OH (TBAF) Intermediate2->Deprotect_TBDMS Intermediate3 Secondary Bn Ether Deprotect_TBDMS->Intermediate3 Deprotect_Bn Deprotection of Secondary OH (BCl3·SMe2) Intermediate3->Deprotect_Bn Final_Product Original Diol Deprotect_Bn->Final_Product

Sources

Application Note & Protocol: Synthesis of 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine from (2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[4][5] The title compound, 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine, serves as a critical building block for the synthesis of these advanced pharmaceutical intermediates. The dual chlorine atoms at the 2 and 7-positions provide reactive handles for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships.

This document provides a comprehensive guide to the preparation of 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine from its corresponding primary alcohol, (2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol, utilizing thionyl chloride (SOCl₂). We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and outline the necessary safety precautions and characterization techniques.

Mechanistic Rationale: The Conversion of a Primary Alcohol to an Alkyl Chloride with Thionyl Chloride

The conversion of alcohols to alkyl chlorides using thionyl chloride is a cornerstone reaction in organic synthesis. For primary and secondary alcohols, the reaction typically proceeds through an Sₙ2-like mechanism.[6][7] The key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[6]

The generally accepted mechanism involves the following steps:

  • Formation of a Chlorosulfite Intermediate: The nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This results in the formation of a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: A mild base, often a solvent like pyridine or even the displaced chloride ion, removes the proton from the oxonium ion, yielding a neutral alkyl chlorosulfite.

  • Nucleophilic Attack: The chloride ion, a good nucleophile, then attacks the carbon atom bearing the chlorosulfite group in a backside attack (Sₙ2). This leads to the formation of the alkyl chloride with an inversion of stereochemistry if the carbon is a stereocenter.

  • Irreversible Product Formation: The leaving group, the chlorosulfite anion, readily decomposes into the stable gaseous products, sulfur dioxide (SO₂) and another chloride ion, making the reaction irreversible.[8]

In the context of preparing 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine, the primary alcohol on the thiophene ring of the starting material is converted to the corresponding chloride.

Reaction_Mechanism cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Deprotonation cluster_2 Step 3 & 4: SN2 Attack and Product Formation Alcohol (2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol Intermediate1 Protonated Alkyl Chlorosulfite Alcohol->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Alkyl Chlorosulfite Intermediate1->Intermediate2 -H⁺ Product 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine Intermediate2->Product Cl⁻ (SN2 attack) Byproducts SO₂ (g) + HCl (g)

Caption: Reaction mechanism for the chlorination of a primary alcohol using thionyl chloride.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed for the safe and efficient synthesis of 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine.

Materials and Reagents
ReagentFormulaMolecular WeightCAS NumberPurity
(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanolC₇H₅ClN₂OS200.65 g/mol 1318133-02-6≥98%
Thionyl ChlorideSOCl₂118.97 g/mol 7719-09-7≥99%
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 75-09-2Anhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol 68-12-2Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01 g/mol 144-55-8Aqueous
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol 7757-82-6Granular
Safety Precautions: Handling Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[9][10] It is imperative to handle it with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[9][11]

  • Ventilation: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood to avoid inhalation of its toxic vapors.[9][11]

  • Moisture Sensitivity: Thionyl chloride reacts exothermically with water to produce toxic gases (HCl and SO₂).[9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Spill and Emergency Procedures: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.[12][13] Have an emergency shower and eyewash station readily accessible.[12]

  • Quenching: Unreacted thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, ice-cold aqueous solution of sodium bicarbonate.

Reaction Setup and Procedure

Experimental_Workflow Start Start: Oven-dried glassware Step1 Dissolve starting material in anhydrous DCM under N₂ Start->Step1 Step2 Add catalytic DMF Step1->Step2 Step3 Cool reaction mixture to 0°C Step2->Step3 Step4 Add thionyl chloride dropwise Step3->Step4 Step5 Warm to room temperature and stir Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with ice-water Step6->Step7 Reaction complete Step8 Neutralize with sat. NaHCO₃ Step7->Step8 Step9 Extract with DCM Step8->Step9 Step10 Dry organic layer with Na₂SO₄ Step9->Step10 Step11 Concentrate under reduced pressure Step10->Step11 Step12 Purify by column chromatography Step11->Step12 End Characterize final product Step12->End

Caption: Workflow for the synthesis of 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add (2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol (1.0 g, 4.98 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 mL). The addition of catalytic DMF can lead to the formation of the Vilsmeier-Haack reagent, which may act as the active chlorinating agent.[14]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (0.55 mL, 7.47 mmol, 1.5 equivalents) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material will have a lower Rf value than the product.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (50 g).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically a solid and can be purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions to yield 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine as a solid.

Characterization of the Final Product

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the thieno[3,2-d]pyrimidine core and a singlet for the chloromethyl (-CH₂Cl) protons. The integration of these peaks should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the chloromethyl carbon.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms (a 3:2 ratio for the M and M+2 peaks, and a more complex pattern for the M+4 peak).

Physical Properties
  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Appearance: The physical form and color of the final product should be recorded.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-chloro-7-(chloromethyl)thieno[3,2-d]pyrimidine from its corresponding alcohol. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided guidelines for purification and characterization will ensure the high quality of the final product, which is essential for its use in subsequent synthetic transformations.

References

  • Vertex AI Search. (2025). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.
  • New Jersey Department of Health. (n.d.). Thionyl Chloride Hazard Summary.
  • Sigma-Aldrich. (2013, March 19).
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Loba Chemie. (n.d.).
  • Carl ROTH. (n.d.).
  • CAMEO Chemicals | NOAA. (n.d.). Thionyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Chlorothieno[3,2-d]pyrimidin-4-amine.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Longdom Publishing. (n.d.).
  • Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
  • MDPI. (2017, May 12). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads.
  • Merck. (n.d.). 2-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • SciELO. (n.d.).
  • PMC. (2023, April 27). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • Sciencemadness.org. (2007, April 13). Easy Route to Thionyl Chloride SOCl2.
  • PubMed. (1989, July). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73.
  • PMC. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • MDPI. (2022, January 13).
  • Organic Chemistry Portal. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. J. Org. Chem., 73, 312-315.
  • MDPI. (2022, July 1).
  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. 252, 022091.
  • Bioorganic & Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. 7, 1159-1194.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-7-METHYLTHIENO[3,2-D]PYRIMIDINE.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • ChemicalBook. (2025, July 24). 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol.

Sources

Troubleshooting & Optimization

Optimizing yield for reduction of thienopyrimidine esters to alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TP-RED-001 Status: Open Subject: Optimizing yield for reduction of thienopyrimidine esters to alcohols

Technician’s Note (Introduction)

Welcome to the Thienopyrimidine Synthesis Support Center. You are likely working with a scaffold similar to thieno[2,3-d]pyrimidine-4-carboxylate . This heterocyclic system is a staple in kinase inhibitor discovery (e.g., EGFR, PI3K inhibitors).

The Core Challenge: The thienopyrimidine ring is electron-deficient. While standard ester reduction protocols (like LiAlH₄ at room temperature) work for simple aliphatics, they often destroy your scaffold. The hydride nucleophile (


) faces a choice: attack the ester carbonyl (desired) or attack the pyrimidine ring carbons (C-4 or C-6), leading to ring saturation (dihydro-thienopyrimidines) .

This guide provides the protocols to navigate this chemoselectivity challenge.

Module 1: Reagent Selection & Decision Matrix

Do not default to Lithium Aluminum Hydride (LAH) without analyzing your substrate. Use this logic flow to select the correct reducing system.

Decision Tree: Reagent Selector

ReagentSelection Start Start: Thienopyrimidine Ester Q1 Is the pyrimidine ring highly electron-deficient? (e.g., Halogens/CN attached) Start->Q1 LAH_Risk HIGH RISK: Ring Reduction (Dihydropyrimidine formation) Q1->LAH_Risk Yes (Use Route A) Q2 Is the ester sterically hindered? Q1->Q2 No Safe_Route Route A: Chemoselective NaBH4 + MeOH or CaCl2 LAH_Risk->Safe_Route DIBAL Route B: DIBAL-H (-78°C in Toluene/DCM) Q2->DIBAL Yes (Steric bulk) LAH_Controlled Route C: LiAlH4 (Strict -78°C to 0°C) Q2->LAH_Controlled No (Standard)

Figure 1: Decision matrix for selecting the appropriate reducing agent based on substrate electronics and sterics.

Module 2: Troubleshooting Guides (Q&A)
Ticket #1: "My product is trapped in a white, gelatinous emulsion."

Diagnosis: Aluminum salt formation. Context: When using LiAlH₄ or DIBAL-H, the aluminum byproducts form a coordinate complex with water and your product, creating a "soap" that traps the alcohol in the aqueous phase or an emulsion layer. Solution: Do not use simple acid/base extraction. Use one of the specific quenching protocols below.

MethodProtocol (The "Fieser" Method)Protocol (Rochelle's Salt)
Best For Granular precipitate (easy filtration).Breaking stubborn emulsions.[1][2]
Step 1 Dilute reaction with diethyl ether (wet).Quench excess hydride with EtOAc/MeOH at 0°C.
Step 2 Add

mL Water
per

g of LAH.
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).[2][3]
Step 3 Add

mL 15% NaOH
.
Stir vigorously at RT for 1–3 hours.
Step 4 Add

mL Water
.
Layers will separate cleanly. Extract organics.
Why it works Creates crystalline aluminates that filter off.Tartrate chelates Al³⁺, forcing it into the aqueous layer.
Ticket #2: "I isolated the product, but the NMR shows the aromatic signals are gone/shifted."

Diagnosis: Pyrimidine Ring Reduction (Over-reduction). Context: The C=N bond in the pyrimidine ring is susceptible to hydride attack, forming 1,2- or 1,4-dihydrothienopyrimidines [1]. This is common with LAH at room temperature. Solution: Switch to System A (NaBH₄/MeOH) .

  • Mechanism: Sodium borohydride is generally too weak to reduce esters. However, in refluxing methanol, the solvent activates the borohydride (forming alkoxy-borohydrides) and coordinates the ester carbonyl, allowing reduction without having the potential to overcome the aromatic resonance energy of the pyrimidine ring [2].

Ticket #3: "The reaction stalls at 50% conversion."

Diagnosis: Borane species inhibition or Solubility. Context: Thienopyrimidines are often poorly soluble in ether/THF. Solution:

  • Solvent Switch: If using NaBH₄, use THF/MeOH mixtures to improve solubility.

  • Additive: Add CaCl₂ (1.0 equiv) or LiCl . The metal cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen, making it more electrophilic and susceptible to the milder borohydride reducing agent [3].

Module 3: Experimental Protocols
Protocol A: Chemoselective Reduction (Recommended)

Target: Reduction of sensitive thienopyrimidine esters without ring damage.

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) under Argon.

  • Dissolution: Dissolve thienopyrimidine ester (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add CaCl₂ (anhydrous, 1.5 equiv) . Stir for 15 mins at 0°C.

  • Reduction: Add NaBH₄ (3.0 equiv) portion-wise.

  • Solvent: Slowly add anhydrous MeOH (ratio 1:3 v/v relative to THF). Caution: Gas evolution (H₂).

  • Reaction: Warm to Room Temperature (RT) and monitor by TLC. If sluggish, heat to 50°C.

  • Workup: Quench with 1M NH₄Cl. Extract with EtOAc.[2][4] Wash with Brine.

Protocol B: High-Potency Reduction (LAH)

Target: Sterically hindered esters where ring stability is confirmed.

  • Setup: Flame-dry RBF, N₂ atmosphere.

  • Reagent: Suspend LiAlH₄ (1.2 equiv) in dry THF at -78°C (Dry ice/Acetone bath). Crucial: Low temp prevents ring attack.

  • Addition: Add the ester (dissolved in THF) dropwise over 30 mins.

  • Monitoring: Stir at -78°C for 1 hour. Warm to 0°C only if TLC shows no conversion. Do not exceed 0°C.

  • Quench: Use the Fieser Method (see Module 2) immediately upon completion.

Module 4: Mechanistic Visualization

Understanding the competition between the Ester and the Ring is vital.

ReactionMechanism Substrate Thienopyrimidine Ester (Substrate) Path_A Path A: Carbonyl Attack (Kinetic Control) Substrate->Path_A Mild Reagent (NaBH4/MeOH) Path_B Path B: Ring C-4 Attack (Thermodynamic/Strong Hydride) Substrate->Path_B Strong Reagent (LiAlH4 @ RT) Inter_A Tetrahedral Intermediate Path_A->Inter_A Inter_B Dihydropyrimidine Complex Path_B->Inter_B Aldehyde Aldehyde (Transient) Inter_A->Aldehyde -ROH Byproduct Ring-Reduced Impurity (Dead End) Inter_B->Byproduct Irreversible Product Target Alcohol (Yield >85%) Aldehyde->Product + H-

Figure 2: Mechanistic divergence. Path A leads to the desired alcohol, while Path B (favored by strong hydrides/high heat) destroys the aromatic system.

References
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1968).[5] Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines.[5][6] Journal of the Chemical Society C: Organic, 733-740. Link

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Hamada, Y., et al. (2005). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System.[7] Synthetic Communications, 35(31), 3187-3190.[7] Link

  • Rochelle's Salt Workup Protocol. University of Rochester, Department of Chemistry, Not Voodoo X Guide.Link

Sources

Technical Support Center: Stability & Storage of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol

[1]

Ticket ID: #OX-TPYR-001 Subject: Preventing Oxidation and Degradation during Storage Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: Immediate Action Required

If you have just synthesized or received (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol , do not leave it on the benchtop in a clear flask.[1] This compound contains a primary benzylic-like alcohol fused to a thienopyrimidine core, making it susceptible to rapid photo-oxidation and air oxidation.[1]

Optimal Storage Specifications:

Parameter Requirement Criticality
Temperature -20°C (Long-term) / 4°C (Short-term <24h) High
Atmosphere Inert Gas (Argon preferred over Nitrogen) Critical
Container Amber Glass with PTFE-lined cap High
Physical State Solid Powder (Do not store in solution) High

| Moisture | Desiccator (Hygroscopic tendencies) | Medium |[1]

Technical Deep Dive: The Mechanism of Degradation

To prevent degradation, you must understand the "Why."[1] This molecule faces two primary stability threats: Alcohol Oxidation and Thiophene Ring Oxidation .[1]

A. The Primary Threat: Alcohol Oxidation

The hydroxymethyl group at position 7 is electronically similar to a benzylic alcohol.[1] The electron-rich thienopyrimidine ring stabilizes the intermediate radical species formed during auto-oxidation, paradoxically making the compound more prone to reacting with atmospheric oxygen than a simple aliphatic alcohol.[1]

  • Initiation: Trace metals or light generate a radical at the methylene (

    
    ) position.[1]
    
  • Propagation: Reaction with

    
     forms a hydroperoxide intermediate.[1]
    
  • Termination/Product: The hydroperoxide collapses to form the Aldehyde (2-chlorothieno[3,2-d]pyrimidine-7-carbaldehyde).[1]

  • Over-Oxidation: In the presence of moisture, the aldehyde hydrates and oxidizes further to the Carboxylic Acid .[1]

B. Secondary Threat: S-Oxidation

While less rapid than alcohol oxidation, the sulfur atom in the thiophene ring can undergo oxidation to the sulfoxide (


1
C. Visualizing the Degradation Pathway

The following diagram illustrates the stepwise degradation you are trying to prevent.

OxidationPathwayCompound(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol(Target Molecule)RadicalBenzylic RadicalIntermediateCompound->RadicalLight / Trace MetalsSulfoxideS-Oxide Impurity(M+16 Da)Compound->SulfoxideProlonged Light/Air(S-Oxidation)AldehydeAldehyde Impurity(M-2 Da)Radical->Aldehyde+ O2 (Air Oxidation)AcidCarboxylic Acid(M+14 Da)Aldehyde->Acid+ H2O / [O]

Figure 1: Degradation pathways.[1] The primary vector is the conversion of alcohol to aldehyde (red path).[1]

Standard Operating Procedure (SOP): Storage & Handling

Follow this protocol to ensure shelf-life integrity (>12 months).

Phase 1: Preparation for Storage
  • Isolate as Solid: Never store this intermediate in DMSO or Methanol for more than 24 hours. Solution-phase storage accelerates auto-oxidation due to increased oxygen diffusion.[1]

  • Dry Thoroughly: Ensure all residual solvent is removed via high-vacuum manifold.[1] Residual solvent can trap oxygen and moisture.[1]

Phase 2: Packaging[1]
  • Vial Selection: Use Amber Vials to block UV light (290–450 nm), which catalyzes radical formation.[1]

  • Inert Gas Purge:

    • Best Practice: Place the open vial in a vacuum chamber, cycle vacuum/Argon 3 times.

    • Alternative: Gently flow Argon (heavier than air) into the vial for 30 seconds before capping.[1]

    • Note: Argon is superior to Nitrogen because it forms a "blanket" over the solid.[1]

  • Sealing: Use a cap with a PTFE/Silicone septum .[1] Wrap the cap junction with Parafilm to prevent gas exchange.[1]

Phase 3: Environmental Control[1]
  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (jar) containing desiccant packets (Silica gel or Drierite) to prevent moisture ingress, which catalyzes the aldehyde-to-acid step.[1]

Troubleshooting Center (FAQs)

Case #1: "My white powder has turned faint yellow."

  • Diagnosis: This is the hallmark of early-stage oxidation.[1] The "yellowing" often comes from the formation of conjugated degradation products (aldehydes) or trace S-oxides.[1]

  • Action: Run an LC-MS. If purity is >95%, repurify via a short silica plug or recrystallization immediately.[1] If <90%, the aldehyde impurity may interfere with downstream nucleophilic substitutions.[1]

Case #2: "I see a peak at M-2 in my Mass Spec."

  • Diagnosis: This confirms Alcohol Oxidation .[1][2]

    • Target Mass (M): Alcohol.[1]

    • Target Mass (M-2): Aldehyde (Loss of 2 Hydrogens).[1]

  • Solution: You cannot "reverse" this easily. You must reduce the aldehyde back to the alcohol using Sodium Borohydride (

    
    ) in Methanol/THF, then re-isolate.[1]
    

Case #3: "Can I store the compound in DMSO at -80°C?"

  • Diagnosis: Risky.[1] DMSO is a mild oxidant (Swern oxidation uses DMSO).[1] While -80°C slows kinetics, DMSO can facilitate sulfur oxidation or interact with the C2-Chloride over long periods.[1]

  • Recommendation: Avoid. If unavoidable, use anhydrous DMSO, purge with Argon, and use within 1 week.[1]

Case #4: "I see a peak at M+16."

  • Diagnosis: This represents the addition of an Oxygen atom.[1]

    • Possibility A: N-oxide formation (on the pyrimidine nitrogens).[1]

    • Possibility B: S-oxide formation (on the thiophene sulfur).[1]

  • Context: This usually happens if the sample was exposed to ambient light on a benchtop for days.[1]

Quality Control & Recovery Workflow

Use the following decision tree to assess your sample before using it in critical experiments.

QCWorkflowStartStart QC CheckVisualVisual Inspection:Is it White/Off-White?Start->VisualLCMSRun LC-MS(UV 254nm)Visual->LCMSYesVisual->LCMSNo (Yellow)Decision1Purity > 98%?LCMS->Decision1Decision2Impurity is M-2(Aldehyde)?Decision1->Decision2NoUseSafe to UseDecision1->UseYesRepurifyRecrystallize orSilica ColumnDecision2->RepurifyNo (Other)ReducePerform NaBH4ReductionDecision2->ReduceYes (Major)

Figure 2: Quality Control Decision Tree for assessing sample integrity.

References

  • Thienopyrimidine Scaffold Stability

    • Source: Sigma-Aldrich / Merck Safety Data Sheets (SDS) for 2-Chlorothieno[3,2-d]pyrimidine derivatives.[1]

    • Context: General handling classifies these as "Combustible Solids" requiring cool, dry storage.[1]

    • URL:[1]

  • Oxidation Mechanisms of Heterocyclic Alcohols

    • Source: Master Organic Chemistry.[1] "Alcohol Oxidation Mechanisms."

    • Context: Explains the radical mechanism and E2-like elimination involved in converting primary alcohols to aldehydes.
    • URL:[1]

  • General Storage of Air-Sensitive Intermediates

    • Source: ChemScene / BenchChem Technical Guides.[1]

    • Context: Recommends -20°C and inert atmosphere for thienopyrimidine derivatives to prevent degradation.[1]

    • URL:[1]

  • Analogous Compound Data

    • Source: PubChem Compound Summary for (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol (Isomer).
    • Context: Provides baseline physical property data and stability warnings for the regiochemical isomer.[1]

    • URL:[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Selective chlorination of thieno[3,2-d]pyrimidine at C2 vs C4 position

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Selective Chlorination of Thieno[3,2-d]pyrimidine (C2 vs C4)

Version: 2.1 Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Chemists Topic: Regioselective Chlorination & Functionalization Protocols

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a critical bioisostere of quinazoline, widely used in kinase inhibitor development. The chlorination of this scaffold is governed by a distinct electronic bias: the C4 position is significantly more electrophilic than the C2 position.[1]

This guide addresses the technical challenge of selectively introducing chlorine atoms at the C4 position versus the C2 position, and how to manage the reactivity differences during downstream functionalization.

Part 1: The Reactivity Landscape (Mechanistic Insight)

Q: Why is the C4 position more reactive to chlorination than C2? A: The reactivity difference is driven by the electronic distribution within the fused pyrimidine ring.

  • Electronic Deficiency: The C4 position is para-like to the bridgehead nitrogen and ortho-like to the N3 nitrogen. This creates a zone of high electron deficiency (high LUMO coefficient), making the C4-carbonyl (in the oxo-form) more susceptible to activation by electrophilic chlorinating agents (e.g., POCl

    
    ).
    
  • Steric/Inductive Effects: The thiophene ring fusion affects the electron density, but the pyrimidine nitrogen pattern dictates that C4 is the "soft" electrophilic center. C2 is flanked by two nitrogens but is less activated for nucleophilic attack or enolization compared to C4.

Implication: You cannot easily chlorinate C2 before C4 via direct substitution methods.

  • Path A (Mono-chlorination): Targets C4 exclusively.

  • Path B (Di-chlorination): Targets C4 first, then forces chlorination at C2.

Part 2: Experimental Protocols

Module A: Selective Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

Targeting the mono-chloro derivative from the 3H-4-one precursor.

ParameterSpecification
Starting Material Thieno[3,2-d]pyrimidin-4(3H)-one
Primary Reagent POCl

(Phosphorus oxychloride)
Catalyst DMF (Dimethylformamide) - Essential for Vilsmeier-type activation
Temperature Reflux (80–100 °C)
Typical Yield 85–95%

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask under inert atmosphere (Ar/N

    
    ), suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) in POCl
    
    
    
    (5–10 equiv).
  • Activation: Add catalytic DMF (3–5 drops per gram of substrate). Note: Gas evolution (HCl) will occur.

  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (baseline/polar) should disappear, replaced by a non-polar spot (Rf ~0.6–0.8).

  • Workup (Critical):

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to remove excess POCl

      
       (use a base trap).
      
    • Quench: Slowly pour the residue onto crushed ice/water with vigorous stirring. Caution: Exothermic.

    • Neutralization: Adjust pH to ~8 using sat. NaHCO

      
       or NH
      
      
      
      OH.
    • Extraction: Extract with DCM (3x). Dry over Na

      
      SO
      
      
      
      and concentrate.

Troubleshooting Guide:

  • Issue: Incomplete conversion.

    • Fix: Ensure anhydrous conditions. Water destroys the active Vilsmeier reagent. Add more POCl

      
       and extend reflux time.
      
  • Issue: Product hydrolyzes back to starting material during workup.

    • Fix: Keep the quench temperature below 5 °C. Do not allow the mixture to become highly acidic and hot simultaneously.

Module B: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

Targeting exhaustive chlorination from the 2,4-dione precursor.

ParameterSpecification
Starting Material Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reagent System POCl

+ Base (DIPEA or N,N-Dimethylaniline)
Alternative Reagent POCl

/ PCl

mixture (for stubborn substrates)
Temperature Reflux (100–120 °C)
Typical Yield 70–90%

Step-by-Step Protocol:

  • Setup: Suspend the 2,4-dione (1.0 equiv) in POCl

    
     (10–15 equiv).
    
  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) dropwise. The base acts as an HCl scavenger and facilitates the aromatization of the C2 position.

  • Reaction: Reflux for 4–12 hours. The reaction requires more energy than the mono-chlorination.

  • Monitoring: Look for the formation of the di-chloro species (highest Rf). An intermediate spot (likely 2-chloro-4-oxo or 4-chloro-2-oxo) may persist if the reaction is not pushed.

  • Workup: Similar to Module A, but requires careful handling of the base salts.

Troubleshooting Guide:

  • Issue: Stuck at Mono-chloro intermediate.

    • Fix: Add PCl

      
       (1.0 equiv) to the mixture. PCl
      
      
      
      is a more aggressive chlorinating agent than POCl
      
      
      and helps convert the less reactive C2 carbonyl.
  • Issue: Low Yield / Tarry mess.

    • Fix: Use N,N-dimethylaniline instead of DIPEA. It often provides a cleaner reaction profile for fused pyrimidines.

Part 3: Downstream Selectivity (The "Reverse" Selectivity)

Once you have the 2,4-dichlorothieno[3,2-d]pyrimidine , how do you selectively functionalize it?

Rule of Thumb: Nucleophilic Aromatic Substitution (


) occurs at C4 first .
  • Scenario: Reaction with 1 equivalent of amine (R-NH

    
    ).
    
  • Outcome: >95% formation of 4-amino-2-chlorothieno[3,2-d]pyrimidine .

  • Why: The C4 position retains the higher electrophilicity.[1] The C2-Cl is deactivated relative to C4-Cl.

Visualizing the Workflow:

ChlorinationPathways Start4 Thieno[3,2-d]pyrimidin-4(3H)-one Prod4Cl 4-Chloro derivative (C4-Cl) Start4->Prod4Cl POCl3, DMF Reflux, 2h Start24 Thieno[3,2-d]pyrimidine-2,4-dione Prod24Cl 2,4-Dichloro derivative (C2-Cl, C4-Cl) Start24->Prod24Cl POCl3, DIPEA Reflux, 6-12h Func4 4-Substituted-2-Chloro (Major Product) Prod24Cl->Func4 Nucleophile (1 eq) SNAr @ C4

Caption: Synthetic pathways for selective mono-chlorination (C4) and exhaustive di-chlorination (C2, C4), followed by regioselective displacement.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I synthesize the 2-chloro-4-oxo derivative directly? A: No, not via direct chlorination of the dione. The C4 carbonyl is inherently more reactive. To obtain a 2-chloro-4-oxo derivative, you typically must synthesize the ring with the C2-chlorine already in place (e.g., from a 2-amino-thiophene precursor cyclized with a C1-source like phosgene or urea, then selective chlorination) or via protection group strategies.

Q2: My 4-chloro product is turning pink/purple on the bench. Why? A: Thienopyrimidines are electron-rich (due to the thiophene) and can be sensitive to oxidation or light. However, color change usually indicates trace acid (HCl) remaining from the POCl


 reaction.
  • Fix: Wash the solid with cold ether or hexane after the bicarbonate workup to remove acid traces. Store at -20°C under argon.

Q3: Is microwave irradiation effective for these reactions? A: Yes. Microwave heating (120–150 °C for 10–30 mins) can significantly accelerate the 2,4-dichlorination, which otherwise requires long reflux times. Ensure you use a sealed vessel rated for high pressure, as POCl


 generates pressure.

References

  • Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine

    • ChemicalBook Protocols. "General procedure for the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine from thieno[3,2-d]pyrimidine-2,4-dione."[2][3]

  • Mechanistic Insight & C4 Selectivity

    • BenchChem Technical Support.[1] "Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center." (Explains LUMO coefficients and C4 vs C2 reactivity).

  • POCl3 Chlorination Methodology

    • RSC Advances.[4] "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." (General mechanism for fused pyrimidine systems).

  • 4-Chlorothieno[3,2-d]pyrimidine Synthesis

    • Journal of Medicinal Chemistry. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors." (Detailed experimental for 4-Cl synthesis).

Sources

Technical Support Center: Palladium Removal in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-TP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Pd Impurities in S/N-Heterocycle Couplings

Executive Summary & Problem Scope

The Challenge: You are likely experiencing residual Palladium (Pd) levels exceeding 50–100 ppm despite standard silica chromatography. This is a systemic issue specific to thienopyrimidines . Unlike simple aromatics, the thienopyrimidine scaffold contains a "soft" sulfur atom adjacent to "hard" nitrogen atoms. This creates a chelating pocket that mimics pincer ligands, binding Pd species with high affinity (


 M).

Regulatory Constraint: Per ICH Q3D Elemental Impurities guidelines, the Permitted Daily Exposure (PDE) for Palladium is:

  • Oral: 100 µ g/day (typically <10 ppm in API).[1]

  • Parenteral: 10 µ g/day (typically <1 ppm in API) [1].

This guide provides a self-validating workflow to break this chelation and reduce Pd <10 ppm.

Diagnostic & Decision Matrix

Before initiating a cleanup protocol, determine your "Contamination Phenotype" using the logic flow below.

ScavengerDecisionTree Start START: Measure Initial Pd Level LevelCheck Pd Level > 1000 ppm? Start->LevelCheck Solubility Is Product Soluble in THF/EtOAc? LevelCheck->Solubility No (<1000 ppm) Act_Carbon Protocol A: Activated Carbon (Warning: Yield Loss Risk) LevelCheck->Act_Carbon Yes (Bulk Removal Needed) Nature Dominant Impurity Type Solubility->Nature Yes Act_Cryst Protocol C: Cryst. with NAC Lacing Solubility->Act_Cryst No (Poor Solubility) Act_Thiol Protocol B: SiliaMetS® Thiol / MP-TMT Nature->Act_Thiol Homogeneous Pd(II) Act_Wash Protocol D: NaHSO3 Wash Nature->Act_Wash Pd(0) Black / Colloids

Figure 1: Decision matrix for selecting the appropriate scavenging technique based on impurity load and physicochemical properties.

Technical Modules (FAQs & Protocols)
Module 1: The Chelation Challenge (Mechanism)

Q: Why do standard diamine scavengers fail with thienopyrimidines?

A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.

  • The Chemistry: Palladium is a large, polarizable "Soft" acid.

  • The Problem: Standard diamine scavengers are "Hard" bases. While they work for simple amines, they cannot compete with the thienopyrimidine's sulfur atom (a "Soft" base) which is already coordinated to the Pd.

  • The Fix: You must use a scavenger with a higher affinity for Pd than your product has. This requires a Thiol (-SH) or Thiourea functionalized scavenger.[2] The Sulfur-Palladium bond formation is thermodynamically favored over the Nitrogen-Palladium interaction [2].

Module 2: Scavenger Selection (The Hardware)

Q: Which specific scavenger is best for this scaffold?

A: Based on comparative studies of S-containing heterocycles, MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) or SiliaMetS® Thiol are the industry standards.

Scavenger TypeFunctional GroupHSAB MatchEfficiency for ThienopyrimidinesNotes
Silica-Diamine Primary/Sec. AmineHard-Soft (Poor)Low (<50% removal)Good for removing excess Boronic acids, not Pd.
Silica-Thiol Propylthiol (-SH)Soft-Soft (Good)High (90-95%)Standard choice. Compatible with most solvents.
MP-TMT TrimercaptotriazineSoft-Soft (Excellent)Very High (>99%)Best for low-level polishing (<10 ppm).
Activated Carbon Graphitic SurfaceNon-specificVariableRisk: Thienopyrimidines often π-stack with carbon, causing yield loss [3].
Module 3: Operational Protocols (The Software)

Q: I treated my reaction with SiliaMetS® Thiol, but Pd is still 80 ppm. How do I optimize?

A: Scavenging is not just mixing; it is a kinetic equilibrium process. Use Protocol B-Optimized below.

Protocol B-Optimized: Kinetic Scavenging

  • Solvent Swap: If your reaction is in DMF or DMSO, perform an aqueous workup and switch to THF or Ethyl Acetate . Scavengers swell better and exchange kinetics are faster in these solvents.

  • Stoichiometry: Add 4 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).

  • Temperature: Heat the slurry to 50°C for 4 hours.

    • Reasoning: Higher temperature increases the rate of ligand exchange, allowing the scavenger to "wrestle" the Pd away from the thienopyrimidine sulfur [4].

  • Filtration: Filter hot through a 0.45 µm PTFE membrane. Pd-scavenger complexes can precipitate as colloids that pass through standard filter paper.

Module 4: Crystallization Strategies

Q: My product is crystalline. Can I just recrystallize?

A: Warning: Thienopyrimidines often co-crystallize with Palladium. The metal gets trapped in the crystal lattice.[3] Solution: Use "Lacing" (Doping). Add N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate (0.5 mol% relative to product) to the crystallization mother liquor. These small molecules keep the Pd solubilized in the supernatant while the product crystallizes out [5].

Mechanistic Visualization

Understanding the competition between your product and the scavenger is critical for troubleshooting.

ChelationMechanism Pd Pd(II) Species Complex Pd-Product Complex (Stuck Impurity) Pd->Complex S/N Chelation Thieno Thienopyrimidine (Product) Thieno->Complex Waste Pd-Scavenger Complex (Solid Waste) Complex->Waste Ligand Exchange (Heat + Time) PureProd Purified Product Complex->PureProd Release Scavenger Thiol-Scavenger (SiliaMetS® Thiol) Scavenger->Waste High Affinity Binding

Figure 2: Ligand exchange mechanism. Successful purification requires the Scavenger-Pd bond energy to exceed the Product-Pd chelation energy.

Emergency Troubleshooting (FAQ)

Q: I have <5 ppm Pd, but my product is colored (grey/brown). Why? A: You likely have Colloidal Palladium (Pd nanoparticles) .

  • Fix: These are not ionic and won't bind to thiols well. Wash the organic layer with 0.5M aqueous Cysteine or filter through a Celite/Activated Carbon sandwich.

Q: The scavenger works but dissolves my product. A: This is rare with silica-based scavengers. Ensure you are using Silica-supported reagents (heterogeneous), not free ligands like TMT (trimercaptotriazine) which might be soluble in polar solvents.

References
  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation.[2]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[4][5][6] Advanced Synthesis & Catalysis, 346(8), 889–900.[4][5] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., et al. (2016). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal from a Suzuki-Miyaura Coupling Reaction. Organic Process Research & Development, 20(11), 1974-1981. Link

  • Roschangar, F., et al. (2012). Overcoming the Palladium Challenge in the Synthesis of a Thienopyrimidine-Based AKT Inhibitor. Organic Process Research & Development, 16(10), 1692–1702. Link

Sources

Validation & Comparative

Comparative MS Profiling: 2-Chlorothienopyrimidine Alcohol vs. Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors (e.g., EGFR, PI3K), the thienopyrimidine scaffold serves as a critical bioisostere to the classic quinazoline core. The specific intermediate, 2-chlorothienopyrimidine alcohol , represents a pivotal "switch" molecule: the 2-chloro position is a handle for nucleophilic substitution, while the alcohol moiety (typically a hydroxyalkyl side chain) modulates solubility and metabolic stability.

This guide provides a comparative mass spectrometric profiling of this molecule. Unlike standard datasheets, we analyze the ionization behavior (ESI vs. EI) and fragmentation topology compared to its quinazoline alternative. This distinction is vital for structural confirmation during synthesis and metabolite identification (MetID) studies.

Structural Identity & Isotopic Validation

Before analyzing fragmentation, the analyst must validate the precursor ion using isotopic signatures. This molecule contains two unique isotopic contributors: Chlorine (


) and Sulfur (

).
Isotopic Pattern Logic

The presence of a single chlorine atom dictates a specific 3:1 intensity ratio for the


 and 

peaks. However, the thiophene ring adds a subtle

contribution that widens the isotope envelope compared to a pure quinazoline (nitrogen/carbon only) analog.

Table 1: Theoretical Isotope Distribution (Normalized to Base Peak)

IsotopeMass ShiftRelative Abundance (%)OriginDiagnostic Value
M 0.0100%

Parent Ion
M+1 +1.0~9-11%

Carbon count validation
M+2 +2.036-38%

(32%) +

(4.4%)
Primary Confirmation (Cl + S presence)

Expert Insight: In a quinazoline analog (containing no sulfur), the


 peak is driven almost exclusively by the Chlorine isotope (~32%). The elevated 

abundance in the thienopyrimidine spectrum (~37-38%) is the first "fingerprint" evidence of the thiophene ring fusion.

Comparative Profiling: Ionization Techniques

The choice of ionization technique drastically alters the observed species. We compare Electrospray Ionization (ESI) , the standard for polar intermediates, against Electron Impact (EI) , the legacy method for library matching.

Technique A: ESI-MS/MS (Recommended)
  • Mechanism: Soft ionization yielding

    
    .
    
  • Performance: Preserves the alcohol functionality. The molecular ion is abundant.[1]

  • Fragmentation (CID): Controlled dissociation allows for sequencing of the side chain followed by core cleavage.

  • Best For: Purity checks, impurity profiling, and LC-MS compatibility.

Technique B: EI-MS (Alternative)
  • Mechanism: Hard ionization (70 eV) yielding

    
    .
    
  • Performance: The alcohol group often leads to immediate dehydration (

    
    ) or 
    
    
    
    -cleavage. The molecular ion (
    
    
    ) may be weak or absent.[2]
  • Best For: GC-MS analysis of non-polar derivatives (e.g., after silylation).

Fragmentation Mechanics & Pathways[4][5][6][7][8][9]

This section details the specific fragmentation pathways observed in ESI-MS/MS (Collision Induced Dissociation).

The Fragmentation Tree

The fragmentation follows a "peeling" mechanism:

  • Dehydration: The aliphatic alcohol side chain is the most labile, leading to immediate water loss (

    
    ).
    
  • Chlorine Scrambling/Loss: Homolytic or heterolytic cleavage of the C-Cl bond.

  • Core Disintegration: The thienopyrimidine core undergoes Retro-Diels-Alder (RDA) cleavage, a hallmark of fused pyrimidines.

Visualization of Pathways

The following diagram maps the dissociation of a generic 2-chlorothienopyrimidine hydroxy-alkyl derivative.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z X) Dehydrated Dehydration [M+H - H2O]+ (Alkene formation) Parent->Dehydrated -18 Da (H2O) (Fastest Step) Cl_Loss Dechlorination [M+H - HCl]+ (Thienopyrimidine Core) Parent->Cl_Loss -36/38 Da (HCl) (High Energy) RDA_Frag RDA Fragmentation (Pyrimidine Ring Opening) Dehydrated->RDA_Frag Ring Cleavage Thiophene Thiophene Radical Cation (m/z ~97/111) RDA_Frag->Thiophene Loss of Pyrimidine moiety Nitrile Nitrile Elimination (R-CN loss) RDA_Frag->Nitrile Loss of HCN/RCN

Figure 1: ESI-MS/MS fragmentation topology. Note that dehydration is the dominant primary pathway for the alcohol derivative.

Comparative Analysis: Thienopyrimidine vs. Quinazoline[10][11][12]

When evaluating this product against its bioisostere (Quinazoline), the mass spectrum reveals distinct stability profiles.

Table 2: Scaffold Fragmentation Comparison

Feature2-Chlorothienopyrimidine2-ChloroquinazolineMechanistic Cause
Ring Stability Lower (Thiophene is electron-rich)Higher (Benzene is robust)Thiophene sulfur is more susceptible to oxidation/opening than the benzene ring.
RDA Cleavage Prominent ModerateThe fusion of the 5-membered sulfur ring facilitates RDA mechanisms more readily than the 6-6 quinazoline fusion.
Chlorine Loss FacileDifficultThe electron-rich thiophene ring stabilizes the resulting cation after Cl loss better than the benzene ring.
Diagnostic Ion m/z ~97 (Thiophene fragment)m/z ~76 (Benzyne/Phenyl)Characteristic "fingerprint" ions of the fused ring.

Validated Experimental Protocol

To reproduce these profiles, use the following self-validating workflow.

Sample Preparation[10]
  • Solvent: Methanol (HPLC Grade). Avoid acetonitrile if investigating adducts, as MeCN can suppress ionization of labile alcohols.

  • Concentration: 1 µg/mL (1 ppm).

  • Additives: 0.1% Formic Acid (proton donor).

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): To observe the

      
       species.
      
    • High (35-50 eV): To force the RDA ring opening and confirm the core structure.

Workflow Diagram

Workflow Sample Sample Prep (1 ppm in MeOH) Injection Direct Infusion (5 µL/min) Sample->Injection Source ESI Source (+3.5 kV) Injection->Source Filter Quadrupole Selection (Select M+H) Source->Filter Cell Collision Cell (CE Ramp 10-50eV) Filter->Cell Detector TOF/Orbitrap (High Res Detection) Cell->Detector

Figure 2: Direct infusion MS/MS workflow for structural elucidation.[3]

References

  • Isotope Pattern Analysis in Mass Spectrometry. Scientific Instrument Services. Available at: [Link]

  • Retro-Diels-Alder Fragmentation in Mass Spectrometry of Heterocycles.Journal of Mass Spectrometry. (General Mechanism Reference).
  • Fragmentation of Thienopyrimidine Derivatives. ResearchGate/MDPI Archives. (Contextualizing the scaffold stability). Available at: [Link][4]

  • Electrospray Ionization of Small Molecules. Royal Society of Chemistry. Available at: [Link][5][6][7]

Sources

Potency comparison of thienopyrimidine vs quinazoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor development, Quinazoline and Thienopyrimidine scaffolds represent two of the most privileged structures. While Quinazolines (e.g., Gefitinib, Erlotinib) established the gold standard for EGFR inhibition, Thienopyrimidines have emerged as powerful bioisosteres, offering distinct advantages in solubility, patentability, and selectivity profiles—particularly in targeting PI3K isoforms and overcoming EGFR T790M resistance.

This guide provides a head-to-head technical analysis of these scaffolds, supported by experimental potency data, mechanistic binding insights, and validated protocols for IC50 determination.

Structural & Mechanistic Basis[1][2]

The Scaffold Hop: Bioisosterism

The transition from Quinazoline to Thienopyrimidine is a classic "scaffold hop." Both structures are planar, aromatic, and nitrogen-rich, allowing them to mimic the adenine ring of ATP.

  • Quinazoline: A benzene ring fused to a pyrimidine ring.[1]

  • Thienopyrimidine: A thiophene ring fused to a pyrimidine ring.[2]

Key Difference: The thiophene ring is electron-rich and less lipophilic than the benzene ring of quinazoline. This alteration changes the electron density of the pyrimidine core, affecting the pKa of the nitrogen atoms and, consequently, the hydrogen bond strength with the kinase hinge region.

Hinge Region Binding Mode

The potency of these inhibitors is primarily dictated by their ability to form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[3]

  • Quinazoline Binding: Typically acts as a monodentate or bidentate binder. N1 accepts a hydrogen bond from the backbone NH of the hinge residue.[3] N3 often interacts via a water-mediated bridge.

  • Thienopyrimidine Binding: Retains the critical pyrimidine nitrogens. However, the altered geometry of the fused thiophene ring can allow for unique hydrophobic contacts in the gatekeeper region (e.g., Thr790 or Met790), potentially bypassing steric clashes that render quinazolines ineffective against resistant mutants.

Visualization of Signaling & Inhibition

The following diagram illustrates the EGFR signaling cascade and where these inhibitors intervene.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Dimerization & Autophosphorylation RAS RAS EGFR_Int->RAS Recruitment PI3K PI3K EGFR_Int->PI3K Recruitment Inhibitors INHIBITORS (Quinazolines / Thienopyrimidines) Inhibitors->EGFR_Int Competes with ATP (Hinge Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade showing the ATP-competitive inhibition point for both scaffolds.

Potency & Selectivity Analysis

The following data contrasts the performance of representative compounds. While Quinazolines are historically dominant in EGFR targeting, Thienopyrimidines show superior versatility in PI3K inhibition and specific mutant EGFR profiles.

Table 1: Comparative Potency (IC50)
FeatureQuinazoline (e.g., Erlotinib)Thienopyrimidine (e.g., GDC-0941 / Analogs)
Primary Target EGFR (WT)PI3K (Isoforms) / EGFR (Mutants)
EGFR WT IC50 2.0 nM [1]~15 – 100 nM [2]
EGFR T790M IC50 > 3,000 nM (Resistant)9 – 12 nM (Specific Analogs) [2]
PI3K

IC50
> 10,000 nM (Inactive)3 nM (Pictilisib) [3]
Solubility Low to ModerateModerate to High (S-heterocycle effect)
Selectivity High for ErbB familyTunable (Pan-PI3K or Dual EGFR/VEGFR)

Analysis:

  • Efficacy: Quinazolines possess higher intrinsic affinity for Wild-Type (WT) EGFR due to optimized packing against the gatekeeper residue.

  • Resistance: Thienopyrimidines are often employed to design "Type II" inhibitors or covalent binders that can accommodate the bulky Methionine in T790M mutations, where classic quinazolines fail due to steric hindrance.

  • Dual Inhibition: Thienopyrimidines are the scaffold of choice for designing dual PI3K/mTOR or EGFR/VEGFR inhibitors (e.g., Compound 12j with 25 nM c-Met and 48 nM VEGFR-2 potency [4]).

Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the potency of a new thienopyrimidine derivative against a quinazoline standard, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This method minimizes interference from fluorescent compounds and provides robust IC50 data.

Principle

The assay measures the transfer of energy from a Europium-labeled anti-phosphotyrosine antibody (Donor) to a fluorescently labeled kinase tracer (Acceptor) bound to the kinase active site. Displacement of the tracer by the test inhibitor results in a loss of FRET signal.[4]

Workflow Diagram

FRET_Workflow Prep 1. Prepare Reagents (Kinase, Tracer, Antibody) Dilution 2. Compound Dilution (Serial Dilution in DMSO) Prep->Dilution Incubation1 3. Kinase + Compound (15 min Pre-incubation) Dilution->Incubation1 TracerAdd 4. Add Tracer + Antibody (Start Reaction) Incubation1->TracerAdd Incubation2 5. Equilibrium Binding (60 min @ RT) TracerAdd->Incubation2 Read 6. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Incubation2->Read Analysis 7. Calculate IC50 (Non-linear Regression) Read->Analysis

Caption: Step-by-step workflow for determining Kinase IC50 using TR-FRET.

Step-by-Step Methodology

Materials:

  • Recombinant EGFR or PI3K enzyme.

  • LanthaScreen™ Eu-anti-His Antibody (or similar).

  • Kinase Tracer (Alexa Fluor™ 647 labeled).

  • Test Compounds: Thienopyrimidine analog vs. Erlotinib (Control).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the inhibitors in 100% DMSO.[5][6] Start at 10 µM final concentration.

  • Plate Setup: Transfer 50 nL of compound to a low-volume 384-well black plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture diluted in Assay Buffer.

    • Note: Optimization of kinase concentration (EC80) is critical before running IC50s [5].

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1: 615 nm (Europium).

    • Emission 2: 665 nm (Tracer).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot Ratio vs. log[Inhibitor] and fit to a sigmoidal dose-response equation to derive the IC50.
    

Conclusion

While Quinazolines remain the benchmark for wild-type EGFR inhibition due to their optimal hinge-binding geometry, Thienopyrimidines offer a superior scaffold for:

  • Overcoming Resistance: Their distinct electronic properties allow for modifications that bypass T790M steric clashes.

  • Target Diversification: They are the preferred scaffold for PI3K and dual-kinase inhibitors.

  • Physicochemical Tuning: The thiophene ring often imparts better solubility profiles compared to the benzo-fused quinazoline.

For researchers targeting resistant cancer phenotypes or the PI3K/Akt/mTOR pathway, the thienopyrimidine scaffold provides a more versatile starting point for lead optimization.

References

  • BenchChem. (2025).[1][7][8] In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. Retrieved from

  • Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from

  • ResearchGate. (2025). Recent Advances in Thienopyrimidine Chemistry: Synthesis and Therapeutic Exploration. Retrieved from

  • ResearchGate. (2025). Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline. Retrieved from

  • Thermo Fisher Scientific. (2025). Optimization of a LanthaScreen Kinase assay for IGF1R. Retrieved from

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol, a heterocyclic compound likely utilized in synthetic chemistry and drug discovery. Due to its chlorinated nature and the biological activity associated with the thienopyrimidine scaffold, this compound requires careful handling and disposal in accordance with hazardous waste regulations. This document outlines the necessary steps, from hazard assessment to final disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

The primary hazards are associated with its classification as a chlorinated organic compound and the potential for biological activity. Under the Resource Conservation and Recovery Act (RCRA), many waste streams containing chlorinated solvents or organics are designated as hazardous waste.[2]

Table 1: Summary of Hazard Profile

PropertyHazard InformationSource
Chemical Class Chlorinated Heterocyclic Compound, Thienopyrimidine DerivativeN/A
Physical Form Likely a solid at room temperature[3]
Acute Toxicity Harmful if swallowed (H302).[1][4]
Skin Irritation Causes skin irritation (H315). Prolonged contact can lead to dermatitis.[1][5]
Eye Irritation Causes serious eye irritation (H319).[1][6]
Respiratory Hazard May cause respiratory irritation (H335). Inhalation of dust should be avoided.[1]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment. Discharge into waterways or sewer systems must be avoided.[7][8]
Special Considerations Thienopyrimidine derivatives are known to be biologically active, with some exhibiting cytotoxic or anticancer properties. As a precaution, this compound should be handled as potentially cytotoxic.[9][10][11]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol in any form (pure compound, solutions, or contaminated materials).

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling pure solid or concentrated solutions.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[12]

  • Body Protection: A lab coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or gown is recommended.[13]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[5]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The response procedure depends on the size of the spill.

For Small Spills (<5 g solid or <50 mL solution):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[12][14]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.[13]

For Large Spills (>5 g solid or >50 mL solution):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency response procedures.[15]

  • Secure: Close the doors to the affected area to contain any vapors or dust.

  • Do Not Attempt Cleanup: Large spills should only be handled by trained emergency response personnel.

Waste Segregation and Disposal Workflow

Proper segregation of hazardous waste is critical. All waste streams contaminated with (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol must be treated as hazardous chemical waste.

Waste Streams:
  • Solid Waste: Unused or expired (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol, contaminated absorbents from spills, and contaminated consumables (e.g., weigh boats, gloves, wipes).

  • Liquid Waste: Solutions containing (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol, including reaction mixtures and solvent rinses from contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Disposal Workflow for (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., excess chemical, contaminated gloves, absorbents) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles, pipettes) waste_type->sharps Sharps collect_solid Collect in a labeled, sealed hazardous solid waste container. solid->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste carboy. (Do not mix with incompatible waste) liquid->collect_liquid collect_sharps Collect in a puncture-proof hazardous sharps container. sharps->collect_sharps tag Complete Hazardous Waste Tag (List all constituents) collect_solid->tag collect_liquid->tag collect_sharps->tag pickup Arrange for pickup by licensed hazardous waste disposal company (e.g., Institutional EHS). tag->pickup

Caption: Decision workflow for segregating and disposing of waste.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Place all solid waste contaminated with (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol into a dedicated, durable, and sealable container. This container must be clearly labeled as "Hazardous Waste" and list the chemical name.[14]

    • Liquid Waste: Collect all liquid waste in a designated, chemically compatible (e.g., glass or polyethylene) hazardous waste container (carboy). The container must be kept closed when not in use.[16] Do not mix this waste with other waste streams unless compatibility has been confirmed. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents.

  • Labeling:

    • Every waste container must have a properly completed hazardous waste tag affixed.

    • The tag must include the full chemical name: "(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol" and any other chemicals or solvents in the container, along with their approximate concentrations.[2]

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Do not store waste for an extended period; follow your institution's guidelines for waste pickup schedules.[16]

  • Final Disposal:

    • The only acceptable disposal method for this compound is through a licensed hazardous waste management company. [17]

    • Typically, this is arranged through your institution's Environmental Health & Safety (EHS) office. Contact them to schedule a waste pickup.

    • The ultimate disposal method will likely be high-temperature incineration.[13][18] This is the standard and most effective method for destroying chlorinated organic compounds, preventing their release into the environment.[19]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [17]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

  • Products Finishing. What Regulations Apply to Chlorinated Solvent Use? Available at: [Link]

  • New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet. Available at: [Link]

  • OxyChem. Chlorinated Organics Handbook. Available at: [Link]

  • MDPI. Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Available at: [Link]

  • U.S. Chemical Storage. What Are OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • ResearchGate. Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]

  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Semantic Scholar. Disposal of Chlorine-Containing Wastes. Available at: [Link]

  • Royal Society of Chemistry. Disposal methods for chlorinated aromatic waste. Available at: [Link]

  • U.S. EPA CLU-IN. Contaminants > Chlorinated Solvents. Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Listing Background Document for the Production of Certain C1-C, Chlorinated Aliphatic Hydrocarbons. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Available at: [Link]

  • ResearchGate. Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Available at: [Link]

  • ACS Publications. Susceptibility of environmentally important heterocycles to chemical disinfection. Available at: [Link]

  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • California Institute of Technology. Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.